molecular formula C8H11NO2 B7560873 N-(furan-2-ylmethyl)-N-methylacetamide

N-(furan-2-ylmethyl)-N-methylacetamide

Cat. No.: B7560873
M. Wt: 153.18 g/mol
InChI Key: MOMQXMDSBLXNGG-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-N-methylacetamide is a tertiary amide featuring a furan ring substituted at the 2-position with a methylacetamide group. For example, N-benzyl-N-(furan-2-ylmethyl)acetamide () is synthesized via acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride under green conditions, achieving yields >90% . This suggests that substituting the benzyl group with a methyl group in similar reactions could yield the target compound. Key characterization techniques for related amides include FTIR, Raman spectroscopy, GC/MS, and NMR, which identify functional groups (e.g., ν(C=O) at ~1670 cm⁻¹) and conformational behavior .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(10)9(2)6-8-4-3-5-11-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQXMDSBLXNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with N-methylamine under microwave-assisted conditions. The reaction typically employs coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and improves the yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or flash chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of EGFR, inhibiting its activity and thereby exerting anticancer effects . Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The benzyl group in N-benzyl-N-(furan-2-ylmethyl)acetamide introduces steric hindrance, influencing conformational flexibility (evidenced by NMR and DFT studies) .
  • Reactivity: The primary amide N-(furan-2-ylmethyl)acetamide () is more reactive in enzymatic acylations due to the absence of substituents on nitrogen .

Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility (Water) Key Spectral Data (FTIR/NMR)
N-Benzyl-N-(furan-2-ylmethyl)acetamide Not reported Low (lipophilic) ν(C=O) at 1671 cm⁻¹; δ(CH3) at 2.1 ppm (¹H NMR)
N-(Furan-2-ylmethyl)-2-(2-phenylthiazol-4-yl)acetamide Not reported 39.1 µg/mL (pH 7.4) Molecular weight: 298.4 g/mol
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide Not reported Not reported Molecular formula: C₁₅H₁₆ClNO₃

Key Observations :

  • Solubility : Substituents like thiazole () or chlorinated groups () reduce water solubility compared to simpler acetamides. The methyl group in the target compound may moderately improve solubility relative to benzyl analogs.
  • Thermal Stability: The benzyl derivative () is synthesized at room temperature, indicating stability under mild conditions. Cyanoacetamide derivatives () require higher temperatures for cyclization, suggesting lower thermal stability .

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